

# Application Notes and Protocols for SR 142948A Administration in Mice

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## Compound of Interest

Compound Name: SR 142948-C3-NHMe

Cat. No.: B15616320

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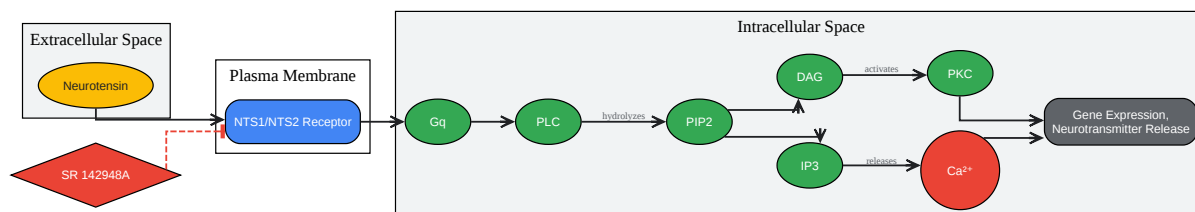
These application notes provide a comprehensive guide for the in vivo administration of SR 142948A, a potent and selective non-peptide neurotensin receptor antagonist, in mouse models. The protocols outlined below are based on established research and are intended to assist in the design and execution of experiments investigating the role of the neurotensin system in various physiological and pathological processes.

Note on **SR 142948-C3-NHMe**: Information in the public domain regarding **SR 142948-C3-NHMe** (CAS 1613265-52-3) is limited. It is described as a methylated derivative of SR 142948. While it is presumed to have similar biological activity, specific experimental data, protocols, and comparative studies with SR 142948A are not available in the reviewed scientific literature. Therefore, the following application notes and protocols are focused on SR 142948A.

## Mechanism of Action

SR 142948A is a potent antagonist of both neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2)[1]. Neurotensin (NT), an endogenous tridecapeptide, exerts its effects by binding to these G protein-coupled receptors. The activation of NT receptors triggers a cascade of intracellular signaling events. SR 142948A competitively binds to these receptors, thereby blocking the downstream effects of NT. This includes the inhibition of inositol monophosphate formation, intracellular calcium mobilization, and the expression of immediate early genes like c-fos and krox24[2].

## Neurotensin Receptor Signaling Pathway



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Caption: Antagonistic action of SR 142948A on the neurotensin signaling pathway.

## Data Presentation

The following tables summarize the quantitative data for SR 142948A from various in vitro and in vivo studies in mice.

### In Vitro Binding Affinity and Potency

Parameter	Cell Line/Tissue	Value (nM)	Reference
IC50	h-NTR1-CHO cells	1.19	[2]
HT-29 cells	0.32	[2]	
Adult rat brain	3.96	[2]	
IC50 (IP1 Formation)	HT-29 cells	3.9	[2]

### In Vivo Administration and Efficacy in Mice

Experiment	Mouse Strain	Administration Route	SR 142948A Dose	Neurotensin (NT) Challenge	Effect	Reference
Turning Behavior	Female Swiss albino CD1	Oral (p.o.)	2 µg/kg	10 pg/mouse (intrastriatal)	Inhibition of turning behavior	[2]
Oral (p.o.)	0.04 - 640 µg/kg	Unilateral intrastriatal injection	Dose-dependent inhibition	[3]		
Hypothermia	Not Specified	Oral (p.o.)	4 mg/kg	i.c.v. injection	54% blockade of NT-induced hypothermia	[2]
Analgesia	Not Specified	Oral (p.o.)	4 mg/kg	i.c.v. injection (2.5 ng NT)	Complete inhibition of NT-induced analgesia	[1]
Acetylcholine Release	Not Specified	Intraperitoneal (i.p.)	0.01, 0.03, 0.3 mg/kg	100 nM NT	Dose-dependent prevention of NT-enhanced ACh release	[2]

## Experimental Protocols

### Antagonism of Neurotensin-Induced Turning Behavior

This protocol is designed to assess the ability of SR 142948A to block the rotational behavior induced by the unilateral injection of neurotensin into the striatum.

**Materials:**

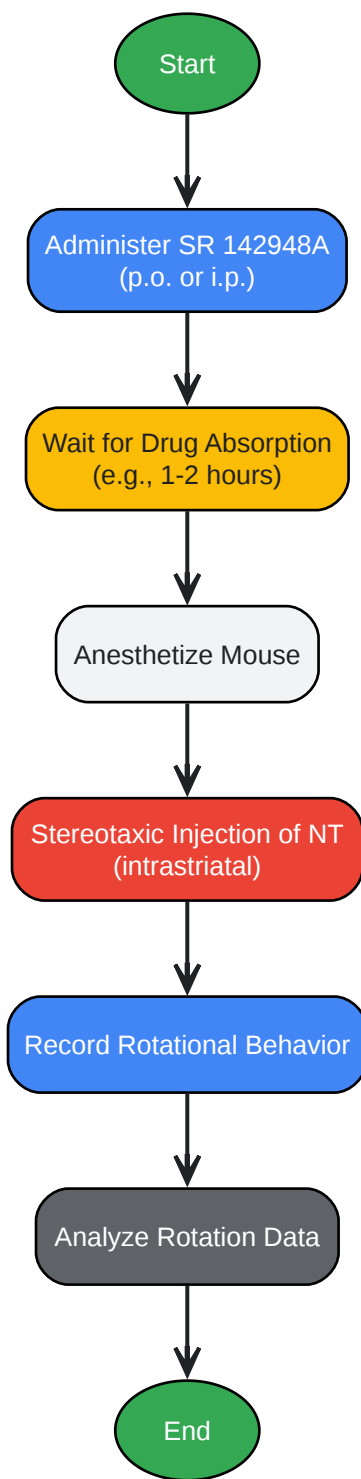
- SR 142948A
- Neurotensin
- Vehicle for SR 142948A (e.g., distilled water, 0.5% methylcellulose)
- Sterile saline
- Male or female mice (e.g., Swiss albino CD1, 25-30 g)
- Stereotaxic apparatus
- Hamilton syringe (1  $\mu$ L)
- Rotational behavior monitoring system or observation chamber

**Procedure:**

- SR 142948A Administration:
  - Prepare a solution or suspension of SR 142948A in the chosen vehicle.
  - Administer SR 142948A orally (p.o.) or intraperitoneally (i.p.) at the desired dose (e.g., 2  $\mu$ g/kg p.o.).[\[2\]](#)
  - The timing of administration should be determined based on the pharmacokinetic profile of SR 142948A (maximal antagonism is typically observed 1-2 hours post-administration).[\[2\]](#)
- Stereotaxic Surgery and Neurotensin Injection:
  - Anesthetize the mouse using an appropriate anesthetic agent.
  - Secure the mouse in a stereotaxic apparatus.
  - Perform a unilateral intrastriatal injection of neurotensin (e.g., 10 pg in 0.5  $\mu$ L of sterile saline) over a period of 1 minute.

- Leave the injection needle in place for an additional minute to allow for diffusion before slowly retracting it.
- Behavioral Observation:
  - Place the mouse in the observation chamber immediately after the neurotensin injection.
  - Record the number of full contralateral (away from the injection site) rotations for a defined period (e.g., 30 minutes).

Experimental Workflow:



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Caption: Workflow for the neurotensin-induced turning behavior experiment.

## Antagonism of Neurotensin-Induced Hypothermia

This protocol assesses the ability of SR 142948A to block the decrease in core body temperature induced by central administration of neurotensin.

Materials:

- SR 142948A
- Neurotensin
- Vehicle for SR 142948A
- Sterile saline or artificial cerebrospinal fluid (aCSF)
- Mice
- Rectal thermometer or telemetry system
- Intracerebroventricular (i.c.v.) injection setup

Procedure:

- Baseline Temperature Measurement:
  - Habituate the mice to the handling and temperature measurement procedure to minimize stress-induced hyperthermia.
  - Measure and record the baseline core body temperature.
- SR 142948A Administration:
  - Administer SR 142948A orally (e.g., 4 mg/kg) at a predetermined time before the neurotensin challenge.[\[2\]](#)
- Neurotensin Administration:
  - Administer neurotensin via i.c.v. injection (e.g., 2.5 ng in a small volume of aCSF).
- Temperature Monitoring:

- Measure the core body temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-neurotensin injection.
- Data Analysis:
  - Calculate the change in body temperature from the baseline for each time point.
  - Compare the temperature changes between the control (vehicle + NT), SR 142948A + NT, and vehicle-only groups.

## Antagonism of Neurotensin-Induced Analgesia (Hot Plate Test)

This protocol evaluates the efficacy of SR 142948A in reversing the analgesic effect of centrally administered neurotensin using the hot plate test.

### Materials:

- SR 142948A
- Neurotensin
- Vehicle for SR 142948A
- Sterile saline or aCSF
- Mice
- Hot plate apparatus (maintained at a constant temperature, e.g.,  $55 \pm 0.5^{\circ}\text{C}$ )
- Timer
- i.c.v. injection setup

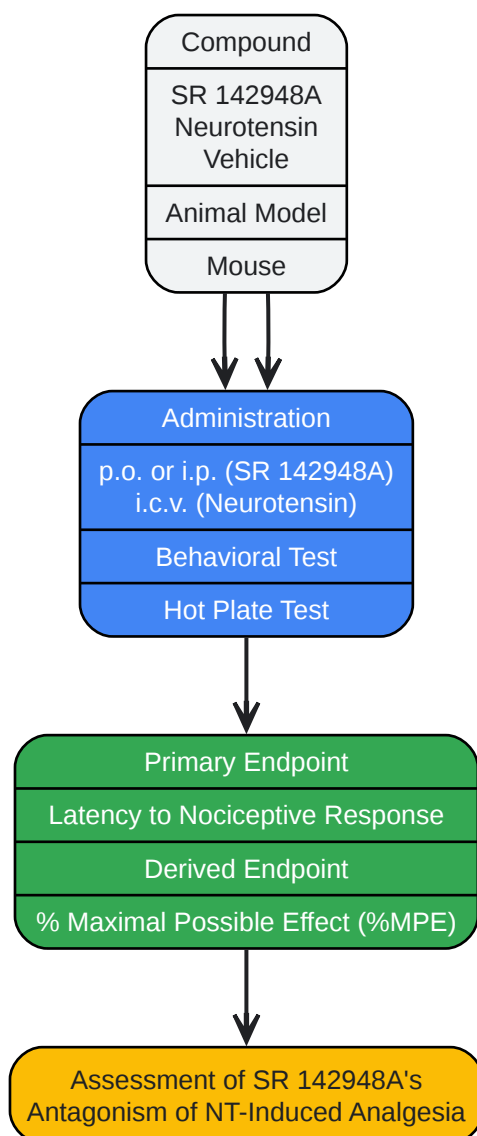
### Procedure:

- Baseline Latency Measurement:
  - Gently place each mouse on the hot plate and start the timer.



- Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).
- A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
- Remove any mice with a baseline latency outside the normal range.
- Drug Administration:
  - Administer SR 142948A orally (e.g., 4 mg/kg) or via another appropriate route.[\[1\]](#)
  - After a suitable absorption period, administer neurotensin via i.c.v. injection (e.g., 2.5 ng).  
[\[1\]](#)
- Post-Treatment Latency Measurement:
  - At the time of expected peak effect of neurotensin, place the mice back on the hot plate and measure the response latency as described in step 1.
- Data Analysis:
  - Calculate the percentage of maximal possible effect (%MPE) for each group:  $\%MPE = [(post\text{-}drug\text{ latency} - pre\text{-}drug\text{ latency}) / (cut\text{-}off\text{ time} - pre\text{-}drug\text{ latency})] \times 100$ .
  - Compare the %MPE between the control (vehicle + NT), SR 142948A + NT, and vehicle-only groups.

Logical Relationship of Experimental Components:



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Caption: Logical flow of the neurotensin-induced analgesia antagonism experiment.

## Vehicle Formulations

The choice of vehicle for SR 142948A administration is critical for ensuring solubility and bioavailability.

- Oral (p.o.) Administration: SR 142948A can be suspended in distilled water or a 0.5% solution of methylcellulose.

- Intraperitoneal (i.p.) Administration: For i.p. injections, SR 142948A can be dissolved in a vehicle such as a mixture of DMSO and saline. It is important to keep the final concentration of DMSO low to avoid toxicity. A common vehicle for lipophilic compounds is a mixture of DMSO, Tween 80, and saline.

Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, timing, and specific procedures based on their experimental goals, mouse strain, and laboratory conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

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## References

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- To cite this document: BenchChem. [Application Notes and Protocols for SR 142948A Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616320#sr-142948-c3-nhme-administration-in-mice]

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